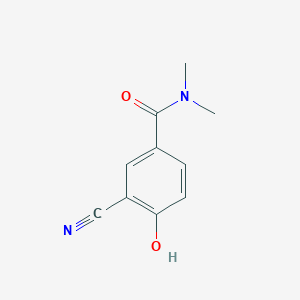
3-Cyano-4-hydroxy-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-4-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H10N2O2 It is a derivative of benzamide, characterized by the presence of cyano and hydroxy functional groups on the benzene ring, along with a dimethylamino group attached to the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Nitration: The starting material, 4-hydroxybenzamide, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyanation: The amino group is converted to a cyano group through a Sandmeyer reaction, which involves the use of copper(I) cyanide.
Dimethylation: Finally, the amide nitrogen is dimethylated using dimethyl sulfate or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group, followed by nucleophilic substitution with desired nucleophiles.
Major Products Formed:
Oxidation: 3-Cyano-4-oxo-N,N-dimethylbenzamide.
Reduction: 3-Amino-4-hydroxy-N,N-dimethylbenzamide.
Substitution: 3-Cyano-4-chloro-N,N-dimethylbenzamide (if hydroxy is substituted with chlorine).
科学的研究の応用
3-Cyano-4-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and dyes.
作用機序
The mechanism of action of 3-Cyano-4-hydroxy-N,N-dimethylbenzamide depends on its specific application:
Enzyme Inhibition: It may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate binding.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Cytotoxicity: It may induce apoptosis in cancer cells by interfering with cellular processes such as DNA replication or protein synthesis.
類似化合物との比較
3-Cyano-N,N-dimethylbenzamide: Lacks the hydroxy group, making it less polar and potentially less reactive in certain chemical reactions.
4-Cyano-N-methylbenzamide: Contains a single methyl group on the amide nitrogen, which may affect its binding affinity and reactivity.
3-Hydroxy-N-methylbenzamide: Lacks the cyano group, altering its electronic properties and reactivity.
Uniqueness: 3-Cyano-4-hydroxy-N,N-dimethylbenzamide is unique due to the combination of cyano, hydroxy, and dimethylamino groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
3-cyano-4-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H10N2O2/c1-12(2)10(14)7-3-4-9(13)8(5-7)6-11/h3-5,13H,1-2H3 |
InChIキー |
OTQGLXYYRKMNOW-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


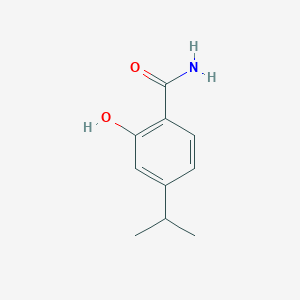



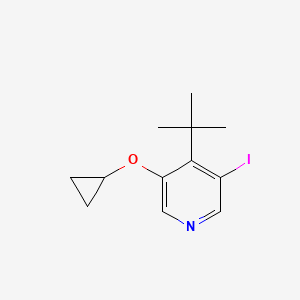
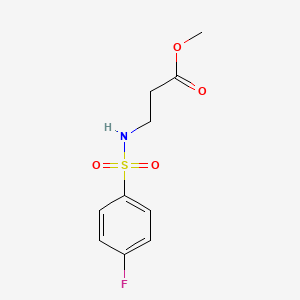
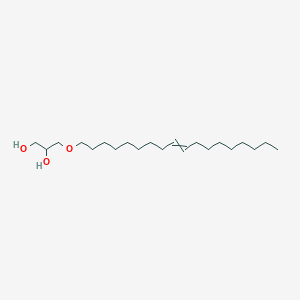
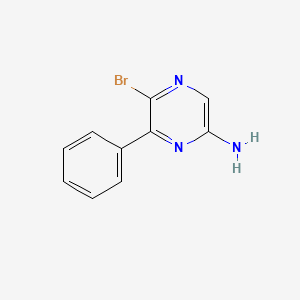
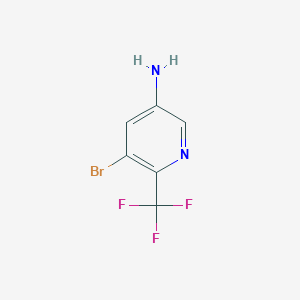
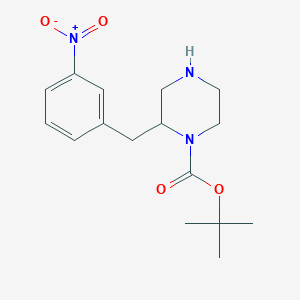
![(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid](/img/structure/B14852748.png)
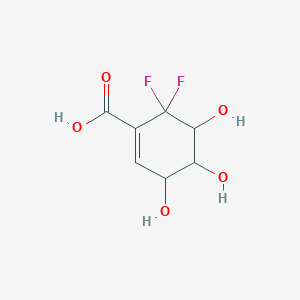
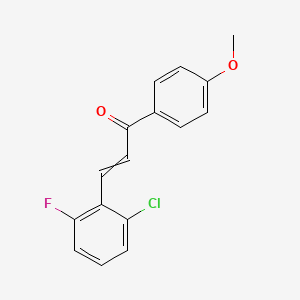
![4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14852758.png)
